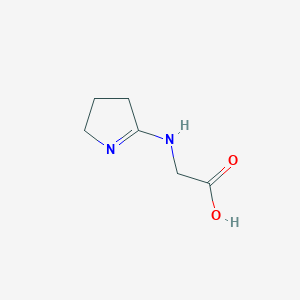
Glycine, N-2-pyrrolidinylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-2-pyrrolidinylidene- is an organic compound that belongs to the class of azomethines. Glycine is the simplest and smallest of amino acids. It functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Synthesis Analysis
Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . A recent study has shown that glycine can be synthesized from methanol and air-captured CO2 .Molecular Structure Analysis
The molecular formula of Glycine, N-2-pyrrolidinylidene- is C6H10N2O2. The structure of glycine involves a lipoate swinging arm containing an aminomethyl moiety attached to protein H and serves as a molecular shuttle among different proteins .Chemical Reactions Analysis
The glycine cleavage system (GCS) is a major pathway for glycine degradation, forming ammonia and CO2 . Glycine also plays a role in the synthesis of a multitude of biomolecules and substances .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and is a polar molecule. It appears as a colorless crystalline solid having a sweet taste .科学的研究の応用
Synthesis of N-Heterocyclic Compounds
N-(3,4-dihydro-2H-pyrrol-5-yl)glycine is a valuable precursor in the synthesis of N-heterocyclic compounds. These compounds have diverse applications, including use as fine chemicals and bulk chemicals . The synthesis process often involves hydrogenative cyclization, which can be catalyzed by earth-abundant metals like nickel .
Pharmaceutical Drug Development
This compound serves as a building block in the synthesis of various pharmaceutical drugs. For instance, derivatives of pyrrole, which can be synthesized from N-(3,4-dihydro-2H-pyrrol-5-yl)glycine, are prominent in medicinal chemistry due to their application in drugs targeting a range of diseases .
Antidiabetic Medication Synthesis
The synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important component of the antidiabetic drug glimepiride, can be achieved through a practical and scalable process involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Antiviral Research
Compounds derived from N-(3,4-dihydro-2H-pyrrol-5-yl)glycine have potential antiviral applications. By condensing with pyrimidine derivatives, new antiviral compounds have been synthesized, showcasing the versatility of this compound in medicinal chemistry .
Catalysis
N-(3,4-dihydro-2H-pyrrol-5-yl)glycine derivatives are used in catalysis, particularly in reactions that form part of organic synthesis processes. The pyrrole ring structure is significant in catalyst design due to its stability and reactivity .
Cancer Research
Derivatives of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine have shown cytotoxic activity against certain cancer cell lines, indicating their potential use in cancer treatment and research .
Material Science
The compound’s derivatives are also explored in material science for the development of new materials with unique properties, which can be used in various industrial applications .
Chemical Synthesis
As a versatile chemical building block, N-(3,4-dihydro-2H-pyrrol-5-yl)glycine is used in the synthesis of a wide range of chemicals. Its reactivity allows for the creation of complex molecules that are essential in both research and industry .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKQUSRKNOGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150469 |
Source


|
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-2-pyrrolidinylidene- | |
CAS RN |
113561-30-1 |
Source


|
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

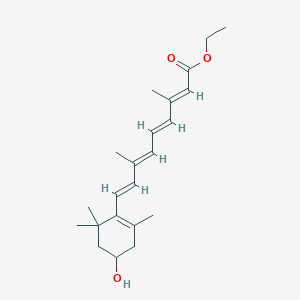

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
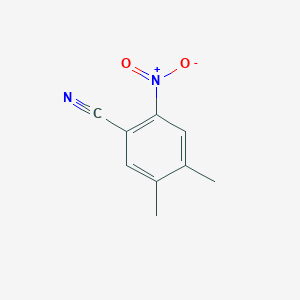
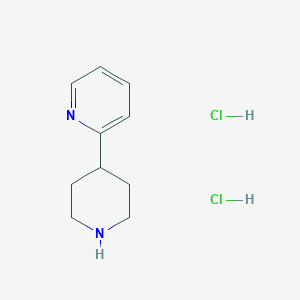
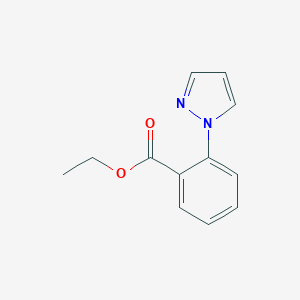



![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
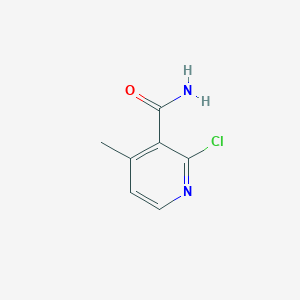
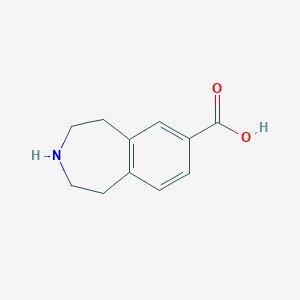
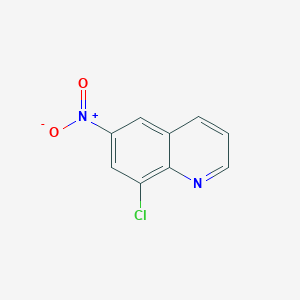
![2-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B173546.png)